Thymidine-diphosphate

Nucleoside Diphosphate Kinase Substrate Specificity Yeast Metabolism

Generic nucleoside diphosphates (ADP, GDP, CDP) fail to deliver reliable NDP kinase assay kinetics due to pronounced substrate specificity differences. Thymidine-diphosphate (dTDP) solves this with the highest relative activity among all NDPs tested in yeast NDK, ranked 1st out of 9 substrates, and a kcat of ~800-1100 min⁻¹-1.8- to 2.3-fold higher than other deoxy/ribonucleotides. • Ensures assay linearity & inter-laboratory reproducibility as the optimal NDK calibration standard. • 3′-OH group essential for substrate-assisted catalysis; removal reduces kcat 15- to 200-fold, making dTDP the reference for inhibitor screening. • High-resolution X-ray structure (2.0 Å) available for in silico docking studies. Supplied ≥98% pure, stored at -20°C, shipped ambient. For R&D only.

Molecular Formula C10H13N2O11P2-3
Molecular Weight 399.16 g/mol
Cat. No. B1259028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine-diphosphate
Molecular FormulaC10H13N2O11P2-3
Molecular Weight399.16 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O
InChIInChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/p-3/t6-,7+,8+/m0/s1
InChIKeyUJLXYODCHAELLY-XLPZGREQSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dTDP Chemical Identity and Metabolic Role


Thymidine-diphosphate (TDP, dTDP, CAS 491-97-4) is a pyrimidine deoxyribonucleoside 5'-diphosphate essential for DNA biosynthesis, functioning as the immediate precursor to thymidine triphosphate (dTTP) via nucleoside diphosphate kinase (NDK) [1]. It is synthesized from thymidine monophosphate (dTMP) by thymidylate kinase (TMPK) in an ATP- and Mg2+-dependent reaction . dTDP consists of a thymine base, 2'-deoxyribose sugar, and a diphosphate group; its molecular formula is C10H16N2O11P2 with a monoisotopic mass of 402.02293 Da [2]. This metabolite is conserved across prokaryotes and eukaryotes, serving as a key intermediate in both de novo and salvage pathways of pyrimidine metabolism [3].

dTDP Irreplaceability vs. Generic NDPs


Generic substitution of dTDP with other nucleoside diphosphates (e.g., ADP, GDP, CDP, UDP) in enzymatic assays or metabolic studies is not scientifically valid due to pronounced differences in substrate specificity, catalytic efficiency, and binding affinity across key enzymes. While nucleoside diphosphate kinase (NDK) exhibits broad specificity, its catalytic preference for dTDP over other NDPs is quantifiable and significant [1]. Furthermore, the 3'-hydroxyl group of the deoxyribose moiety in dTDP is critical for substrate-assisted catalysis; modification or removal of this group results in 15- to 200-fold reductions in kcat, rendering analogs unsuitable as functional replacements [2]. The evidence below quantifies these differences, demonstrating why dTDP is uniquely required for applications demanding precise metabolic or enzymatic fidelity.

dTDP Quantitative Differentiation from Analogs


Yeast NDP Kinase Substrate Preference Ranking

In purified Saccharomyces cerevisiae nucleoside-diphosphate kinase, the relative activity of nucleoside diphosphates as phosphate acceptors follows the strict order: dTDP > CDP > UDP > dUDP > GDP ≥ dGDP > dCDP > dADP > ADP [1]. This ranking demonstrates that dTDP is the kinetically preferred substrate among all tested deoxyribo- and ribonucleoside diphosphates, with ADP exhibiting the lowest relative activity. Substituting dTDP with ADP would result in a substantial loss of enzymatic turnover, compromising assay sensitivity and reproducibility.

Nucleoside Diphosphate Kinase Substrate Specificity Yeast Metabolism

Catalytic Turnover in Yeast NDP Kinase

Rate constant studies on purified yeast NDP kinase reveal that dTDP exhibits a turnover number (kcat) of approximately 800 min⁻¹, whereas other tested deoxyribo- and ribonucleotides—including dGDP, dCDP, dUDP, CDP, and UDP—display kcat values ranging from 350 to 450 min⁻¹ [1]. This ~1.8- to 2.3-fold higher catalytic rate translates directly to increased product formation per enzyme molecule, establishing dTDP as the most efficient phosphate acceptor in this system.

Enzyme Kinetics Catalytic Efficiency NDP Kinase

3'-Hydroxyl Role in NDP Kinase Efficiency

Enzymatic analysis of Dictyostelium NDP kinase demonstrates that kcat decreases 15- to 200-fold from 1100 s⁻¹ with natural TDP when the 3'-OH group is removed or replaced [1]. The poorest substrates—3'-deoxyTDP and 3'-azido-3'-deoxyTDP—exhibit (kcat/Km)NDP values reduced from 12 × 10⁶ M⁻¹ s⁻¹ to as low as 10³ M⁻¹ s⁻¹ [2]. This dramatic loss of catalytic efficiency underscores the indispensability of the 3'-hydroxyl for substrate-assisted catalysis, wherein the 3'-OH hydrogen bonds to the β-phosphate and positions it for nucleophilic attack by the catalytic histidine.

Structure-Activity Relationship Substrate-Assisted Catalysis Nucleotide Analogs

Efficiency Advantage Over AZT-Diphosphate

Comparison of natural dTDP with the antiviral prodrug intermediate AZT-diphosphate (AZT-DP) reveals a profound disparity in NDP kinase efficiency. For wild-type Dictyostelium NDP kinase, the ratio of kcat for dTDP versus AZT-DP is ~10³, while the ratio of kcat/KM is ~10⁴ [1]. Even in the N119A mutant, the relative efficiency remains 2 × 10³ in favor of dTDP [2]. This inefficiency explains why AZT phosphorylation is rate-limiting in vivo and highlights dTDP as the gold-standard substrate for NDP kinase activity assays.

Antiviral Prodrugs Nucleotide Kinase AZT Activation

Binding Affinity Differences in T. cruzi NDP Kinase

Michaelis-Menten kinetics of purified Trypanosoma cruzi NDP kinase reveal distinct Km values for different nucleotide substrates: dTDP exhibits a Km of 0.4 ± 0.009 mM, whereas GDP shows a lower Km of 0.125 ± 0.012 mM, and ATP (the phosphate donor) shows a Km of 0.2 ± 0.008 mM [1]. The higher Km for dTDP indicates lower apparent binding affinity compared to GDP, which may reflect evolutionary adaptation of the parasite enzyme. Importantly, these values differ from those reported for yeast and Dictyostelium enzymes, demonstrating that dTDP binding affinity is enzyme-source dependent and cannot be inferred from data on other NDPs.

Enzyme Kinetics Binding Affinity Trypanosoma

X-Ray Structure: dTDP vs. ADP Binding Mode

Crystal structures of Dictyostelium NDP kinase complexed with dTDP (2.0 Å) and ADP (2.2 Å) reveal that the β-phosphate position is identical for both substrates, suggesting a conserved phosphate transfer mechanism [1]. However, key differences in binding mode exist: the thymine base of dTDP stacks on Phe64 and is wedged between Phe64 and Val116 without polar interactions, whereas ADP binding involves a water-mediated H-bond between Lys16 and the O2' hydroxyl [2]. These structural distinctions explain the enzyme's ability to accommodate both ribo- and deoxyribonucleotides while maintaining a preference for dTDP in kinetic assays.

X-ray Crystallography Ligand Binding Structural Biology

dTDP Research and Industrial Applications


Enzymatic dTTP Synthesis for PCR

dTDP serves as the direct precursor for dTTP via NDP kinase-catalyzed phosphorylation. The superior catalytic efficiency of dTDP (kcat ~800–1100 min⁻¹/s⁻¹ in yeast and Dictyostelium enzymes) ensures rapid and complete conversion to dTTP, making it the preferred substrate for coupled enzyme assays that generate dTTP in situ for DNA polymerization or amplification reactions [1].

NDP Kinase Assay Positive Control

Given its highest relative activity among all NDPs in yeast NDP kinase (ranked 1st out of 9 substrates) and its ~1.8- to 2.3-fold higher kcat compared to other deoxyribo- and ribonucleotides, dTDP is the optimal positive control and substrate for calibrating NDP kinase activity across species [1]. Its use standardizes inter-laboratory comparisons and ensures assay linearity.

SAR for Nucleotide Kinase Inhibitors

The 3'-hydroxyl group of dTDP is essential for full catalytic efficiency; its removal or replacement reduces kcat 15- to 200-fold. This quantitative SAR benchmark makes dTDP the reference compound for evaluating 3'-modified nucleotide analogs as potential NDP kinase inhibitors or as mechanistic probes for substrate-assisted catalysis [1].

Computational Docking of NDP Kinase-Ligand Complexes

The high-resolution X-ray structure of dTDP bound to Dictyostelium NDP kinase (2.0 Å) provides validated atomic coordinates for the ligand in the active site. Comparative analysis with ADP-bound structures reveals that the β-phosphate position is conserved while sugar-base interactions differ, offering a robust starting point for in silico screening of nucleotide analogs and inhibitor design [1].

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